molecular formula C10H13NO B6272267 5-cyclopropyl-2-methoxyaniline CAS No. 1251129-17-5

5-cyclopropyl-2-methoxyaniline

Cat. No.: B6272267
CAS No.: 1251129-17-5
M. Wt: 163.2
InChI Key:
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Description

5-Cyclopropyl-2-methoxyaniline: is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available aniline derivatives.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it to cyclopropyl-2-methoxyaniline derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.

Major Products:

    Oxidation Products: Quinones and nitroso derivatives.

    Reduction Products: Cyclopropyl-2-methoxyaniline derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-Cyclopropyl-2-methoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-Methoxyaniline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylamine: Lacks the methoxy group and has a simpler structure.

    Aniline: The parent compound without any substituents.

Uniqueness: 5-Cyclopropyl-2-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

1251129-17-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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